molecular formula C11H23N B13602045 4-(4-Methylcyclohexyl)butan-2-amine

4-(4-Methylcyclohexyl)butan-2-amine

Cat. No.: B13602045
M. Wt: 169.31 g/mol
InChI Key: CFHWHBNJXGVXRN-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)butan-2-amine is an organic compound with the molecular formula C11H23N It is a primary amine, characterized by the presence of an amino group attached to a butane chain, which is further substituted with a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylcyclohexyl)butan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylcyclohexanone and butan-2-amine.

    Reductive Amination: The primary method for synthesizing this compound is reductive amination. This involves the reaction of 4-methylcyclohexanone with butan-2-amine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or lithium aluminum hydride (LiAlH4).

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures. Solvents like ethanol or methanol are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted amines.

Scientific Research Applications

4-(4-Methylcyclohexyl)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylcyclohexyl)butan-1-amine: Similar structure but with the amino group at a different position.

    4-(4-Methylcyclohexyl)butan-2-ol: Similar structure but with a hydroxyl group instead of an amino group.

    4-(4-Methylcyclohexyl)butanoic acid: Similar structure but with a carboxylic acid group.

Uniqueness

4-(4-Methylcyclohexyl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

4-(4-methylcyclohexyl)butan-2-amine

InChI

InChI=1S/C11H23N/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9-11H,3-8,12H2,1-2H3

InChI Key

CFHWHBNJXGVXRN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCC(C)N

Origin of Product

United States

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